1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate reagents. One practical method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles . The reaction conditions often include the use of n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of electrophiles such as aldehydes or acids .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of flow reactors for lithiation and subsequent trapping with electrophiles can be optimized for large-scale production . The separation of regioisomeric mixtures can be achieved through distillation based on boiling point pressure diagram analysis .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives based on the nucleophile employed .
Scientific Research Applications
1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with similar properties.
3-amino-1-methyl-1H-pyrazole: A related compound used in organic synthesis.
Uniqueness
1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is unique due to the presence of both a trifluoromethyl group and an amino group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12F3N5 |
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Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-methyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12F3N5/c1-17-4-3-8(16-17)14-5-7-6-15-18(2)9(7)10(11,12)13/h3-4,6H,5H2,1-2H3,(H,14,16) |
InChI Key |
QOBMZWCRENBZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=C(N(N=C2)C)C(F)(F)F |
Origin of Product |
United States |
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